molecular formula C15H18F3NO4 B13504887 N-[(Benzyloxy)carbonyl]-2-(trifluoromethyl)leucine CAS No. 139520-44-8

N-[(Benzyloxy)carbonyl]-2-(trifluoromethyl)leucine

Cat. No.: B13504887
CAS No.: 139520-44-8
M. Wt: 333.30 g/mol
InChI Key: SHRMXBHWKQDIQP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[(Benzyloxy)carbonyl]-2-(trifluoromethyl)leucine is a modified amino acid derivative featuring a benzyloxycarbonyl (Cbz) protecting group and a trifluoromethyl (-CF₃) substituent at the 2-position of the leucine backbone. This structural modification enhances its utility in peptide synthesis and medicinal chemistry, where the Cbz group acts as a temporary protecting amine, while the -CF₃ group confers unique physicochemical properties, such as increased lipophilicity and metabolic stability .

Properties

CAS No.

139520-44-8

Molecular Formula

C15H18F3NO4

Molecular Weight

333.30 g/mol

IUPAC Name

4-methyl-2-(phenylmethoxycarbonylamino)-2-(trifluoromethyl)pentanoic acid

InChI

InChI=1S/C15H18F3NO4/c1-10(2)8-14(12(20)21,15(16,17)18)19-13(22)23-9-11-6-4-3-5-7-11/h3-7,10H,8-9H2,1-2H3,(H,19,22)(H,20,21)

InChI Key

SHRMXBHWKQDIQP-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC(C(=O)O)(C(F)(F)F)NC(=O)OCC1=CC=CC=C1

Origin of Product

United States

Preparation Methods

Peptide Coupling via Carbamate Protection and Amino Acid Derivatization

Overview:
This method leverages the carbamate protecting group (benzyloxycarbonyl, Cbz) and involves coupling of a protected amino acid with a trifluoromethylated leucine derivative. It is adapted from patent procedures and literature, emphasizing the use of specific coupling reagents, bases, and solvents to optimize reaction efficiency.

Procedure:

  • Starting Materials:
    • Benzyloxycarbonyl-protected amino acid (e.g., N-[(Benzyloxy)carbonyl]-L-leucine)
    • Trifluoromethylated amino acid derivative (e.g., 2-amino-5,5,5-trifluoropentanoic acid or its derivatives)
  • Reaction Conditions:

    • Solvent: Aromatic hydrocarbons such as toluene or chlorinated hydrocarbons like dichloromethane
    • Base: Sodium bicarbonate or organic bases such as triethylamine
    • Catalyst: Boric acid or other suitable catalysts
  • Process:

    • The benzyloxycarbonyl-protected amino acid is dissolved in the chosen solvent.
    • The trifluoromethyl amino acid derivative is added along with boric acid.
    • The mixture is stirred at ambient temperature or reflux, typically for 4–6 hours.
    • Water removal is facilitated azeotropically.
    • Post-reaction, the mixture is filtered, washed, and purified via crystallization or chromatography.

Key Data:

Parameter Conditions Remarks
Solvent Toluene Preferred for azeotropic removal of water
Base Sodium bicarbonate Common choice, minimizes side reactions
Temperature 25°C to reflux Reflux for 4–6 hours
Yield Up to 98% High stereoselectivity and purity

This approach is detailed in patent WO2015121769A1, emphasizing the importance of controlled reaction parameters to maximize yield and stereochemical integrity.

Direct Synthesis via Alkylation of Protected Amino Acids

Overview:
An alternative involves alkylation of amino acid derivatives with trifluoromethyl-containing alkyl halides. This method is more recent, employing optimized conditions to prevent decomposition and side reactions.

Procedure:

  • Starting Materials:
    • Protected amino acid (e.g., tert-butyl glycinate or Fmoc-protected amino acids)
    • Trifluoromethyl alkyl halides (e.g., 1,1,1-trifluoro-3-iodopropane)
  • Reaction Conditions:

    • Solvent: N,N-Dimethylformamide (DMF)
    • Base: Sodium hydroxide (NaOH) or sodium carbonate
    • Atmosphere: Deoxygenated, dry conditions to prevent oxidation
  • Process:

    • The amino acid derivative is dissolved in DMF.
    • The trifluoromethyl halide is added along with the base.
    • The mixture is stirred at controlled temperatures (~25°C) to facilitate alkylation.
    • Post-reaction, the mixture is quenched, extracted, and purified.

Data Highlights:

Parameter Conditions Remarks
Solvent DMF Ensures solubility and control of side reactions
Base NaOH beads Prevents decomposition of alkyl halide
Yield Up to 98.4% diastereomeric purity High stereoselectivity

This method benefits from careful control of reaction parameters, as demonstrated in recent studies on trifluoromethyl amino acid synthesis, emphasizing the importance of anhydrous, deoxygenated conditions.

Synthesis via Carbamate Protection and Esterification

Overview:
This approach involves the formation of tert-butyl glycinate or related esters, which are subsequently protected with carbamate groups. The process is adapted from patent CN103214383A, focusing on cost-effective and scalable synthesis.

Procedure:

  • Starting Materials:
    • Glycine or amino acids
    • Ethyl tert-butyl ester
    • Tert-butyl dicarbonate (Boc anhydride)
  • Reaction Steps:
    • Glycine or amino acids are esterified with tert-butyl groups using acid catalysis.
    • The esterified amino acids are reacted with tert-butyl dicarbonate under controlled pH (7.5–8.5) to introduce the carbamate protecting group.
    • The reaction is monitored via TLC and purified through crystallization.

Data Summary:

Parameter Conditions Remarks
Reagents Glycine, tert-butyl dicarbonate Cost-effective, scalable
pH 7.5–8.5 Maintains reaction control
Yield >99% High purity and yield

This method provides a versatile route for synthesizing protected amino acids suitable for subsequent coupling with trifluoromethyl derivatives.

Chemical Reactions Analysis

N-[(Benzyloxy)carbonyl]-2-(trifluoromethyl)leucine undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include organoboron reagents for coupling reactions and various oxidizing and reducing agents . The major products formed from these reactions depend on the specific conditions and reagents used, but they often involve modifications to the benzyloxycarbonyl and trifluoromethyl groups.

Scientific Research Applications

N-[(Benzyloxy)carbonyl]-2-(trifluoromethyl)leucine has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, it is studied for its potential as a proteasome inhibitor, which can block the action of proteasomes, cellular complexes that break down proteins . This makes it a valuable compound for research into treatments for diseases that involve protein degradation.

Mechanism of Action

The mechanism of action of N-[(Benzyloxy)carbonyl]-2-(trifluoromethyl)leucine involves its role as a proteasome inhibitor. It exerts its effects by binding to the active sites of proteasomes, thereby preventing the breakdown of proteins . This inhibition can lead to the accumulation of proteins within cells, which can have various biological effects depending on the specific proteins involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group and Substituent Analysis

The trifluoromethyl group distinguishes this compound from other Cbz-protected amino acids. Below is a comparative analysis with key analogs:

Compound Name Substituent/Modification Molecular Weight (g/mol) Key Properties/Applications Reference
N-[(Benzyloxy)carbonyl]-2-(trifluoromethyl)leucine -CF₃ at 2-position of leucine ~315 (estimated) High lipophilicity, metabolic stability
N-[(Benzyloxy)carbonyl]-L-leucine (Z-Leu-OH) Standard leucine backbone 265.309 Peptide synthesis, intermediate
GC376 (Protease inhibitor) Sulfonic acid group, pyrrolidinone 565.54 (C₂₁H₃₁N₃O₈S) Antiviral activity, transition-state mimic
N-Cbz-L-valine Methyl branching at β-carbon 279.30 (C₁₃H₁₇NO₄) Peptide synthesis, moderate lipophilicity
((S)-2-(((Benzyloxy)carbonyl)amino)-3-cyclohexylpropanoyl)-L-proline Cyclohexyl substituent 693.5 (C₃₃H₄₇N₃O₈) Enhanced steric bulk for binding affinity
Key Observations:
  • Metabolic Stability : The electron-withdrawing -CF₃ group may enhance resistance to oxidative metabolism, a property critical for drug candidates .
  • Steric Effects : Unlike the cyclohexyl-modified proline derivative from , the -CF₃ group provides electronegativity without excessive steric bulk, balancing binding affinity and synthetic accessibility .

Research Findings

  • Structural Analogues : Derivatives like K36 () feature hydroxyl and sulfonic acid groups, which improve solubility but may limit blood-brain barrier penetration. In contrast, the -CF₃ group offers a balance between solubility and permeability .
  • Stability Studies: Trifluoromethyl groups are known to resist metabolic degradation in vivo, suggesting that this compound could exhibit longer half-lives than non-fluorinated analogs .

Biological Activity

N-[(Benzyloxy)carbonyl]-2-(trifluoromethyl)leucine is a synthetic derivative of the amino acid leucine, notable for its unique chemical structure, which includes a benzyloxycarbonyl protecting group and a trifluoromethyl group. This compound has garnered attention due to its potential biological activities, particularly in drug development and as an intermediate in various synthetic pathways.

The molecular formula of this compound is C₁₅H₁₈F₃NO₄, with a molecular weight of approximately 333.30 g/mol. Its structural features enhance both stability and reactivity, making it a candidate for various biological interactions.

Property Value
Molecular FormulaC₁₅H₁₈F₃NO₄
Molecular Weight333.30 g/mol
Functional GroupsBenzyloxycarbonyl, Trifluoromethyl

The trifluoromethyl group in this compound is known to influence the compound's interaction with biological targets. This group can enhance lipophilicity and metabolic stability, potentially affecting the compound's bioavailability and efficacy in vivo. The benzyloxycarbonyl group serves as a protective moiety that can be removed under specific conditions, allowing for targeted biological activity.

Applications in Drug Development

This compound has been explored as an intermediate in the synthesis of various pharmaceuticals. Its ability to participate in coupling reactions makes it valuable for creating peptide bonds or modifying existing peptides to enhance their pharmacological properties.

Recent studies have indicated that compounds with similar structures can exhibit significant biological activities, including:

In Vitro Studies

In vitro studies involving similar leucine derivatives have demonstrated their potential in inhibiting cell growth in various cancer cell lines. For example, modifications at the amino acid level can lead to enhanced potency against specific cancer types . However, specific data on this compound's direct biological effects remain sparse.

Structural Analogues

The compound shares structural similarities with other amino acid derivatives, which have been studied extensively:

Compound Name Molecular Formula Key Features
N-Benzyloxycarbonyl-L-leucineC₁₄H₁₉NO₄L-leucine derivative without trifluoromethyl
3,3,3-Trifluoro-2-methyl-N-[(phenylmethoxy)carbonyl]alanineC₁₅H₁₈F₃NO₄Similar trifluoromethyl group but different backbone
N-Benzyloxycarbonyl-L-tyrosineC₁₅H₁₉NO₄Contains tyrosine instead of leucine

These analogues have been shown to exhibit varying degrees of biological activity, suggesting that structural modifications can significantly influence therapeutic outcomes.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for N-[(Benzyloxy)carbonyl]-2-(trifluoromethyl)leucine, and how are protecting groups managed?

  • Methodological Answer : The synthesis typically involves sequential protection of the amino group using benzyl chloroformate (Cbz-Cl) under basic conditions (e.g., NaOH or K₂CO₃), followed by trifluoromethylation at the leucine side chain. Coupling reactions with agents like DCC (dicyclohexylcarbodiimide) in DMF or dichloromethane ensure peptide bond formation. Deprotection of the Cbz group is achieved via catalytic hydrogenation (Pd/C in EtOAc). Critical steps include pH control during protection and inert atmosphere maintenance to prevent oxidation of sensitive groups .

Q. Which analytical techniques are most effective for characterizing this compound and verifying its purity?

  • Methodological Answer :

  • NMR Spectroscopy : ¹H/¹³C/¹⁹F NMR confirms structural integrity, with the trifluoromethyl group appearing as a distinct triplet in ¹⁹F NMR (~-60 ppm).
  • HPLC : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) assesses purity, leveraging the compound’s UV activity from the benzyloxycarbonyl group.
  • Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H]⁺ expected at 351.2 g/mol).
  • Elemental Analysis : Ensures stoichiometric consistency with theoretical values (C: ~54%, H: ~5%, N: ~4%) .

Q. How does the trifluoromethyl group influence the compound’s physicochemical properties?

  • Methodological Answer : The -CF₃ group enhances lipophilicity (logP increases by ~1.5 units compared to unmodified leucine), improving membrane permeability. It also introduces metabolic stability by resisting oxidative degradation. Polar surface area (PSA) calculations (~85 Ų) and solubility assays in DMSO/PBS should be performed to guide formulation for biological studies .

Advanced Research Questions

Q. How can racemization during synthesis be minimized, and what analytical methods detect chiral purity?

  • Methodological Answer : Racemization occurs primarily during coupling steps. Mitigation strategies include:

  • Using low-temperature conditions (0–4°C) with coupling agents like HOBt/DIC.
  • Chiral HPLC (e.g., Chiralpak AD-H column, hexane/isopropanol eluent) quantifies enantiomeric excess (EE).
  • Circular dichroism (CD) spectroscopy verifies retention of L-configuration, critical for bioactivity .

Q. What are the common byproducts formed during trifluoromethylation, and how are they identified?

  • Methodological Answer : Trifluoromethylation via Ruppert-Prakash reagents (e.g., TMSCF₃) may yield:

  • Des-trifluoromethyl analogs : Detected via LC-MS (m/z difference of -69).
  • Fluoride adducts : Identified by ¹⁹F NMR signals at ~-120 ppm.
  • Oxidative byproducts : Use TLC (silica, EtOAc/hexane) with iodine staining to monitor reaction progress. Purification via flash chromatography (hexane/EtOAc 7:3) isolates the target compound .

Q. What strategies optimize the compound’s stability in aqueous buffers for in vitro assays?

  • Methodological Answer :

  • pH Buffering : Stability is highest at pH 6.5–7.4; avoid strongly acidic conditions (pH < 4) to prevent Cbz group hydrolysis.
  • Cryopreservation : Store at -20°C in anhydrous DMSO with molecular sieves to limit moisture-induced degradation.
  • Light Protection : Shield from UV light to prevent benzyloxycarbonyl photolysis. Accelerated stability studies (40°C/75% RH for 14 days) predict shelf-life .

Q. How does the compound interact with proteolytic enzymes, and what assays quantify its resistance?

  • Methodological Answer :

  • Trypsin/Chymotrypsin Assays : Incubate the compound with enzymes (1:50 molar ratio) in PBS (37°C). Monitor degradation via LC-MS over 24h.
  • Fluorogenic Substrates : Competitive inhibition assays (e.g., using Z-Gly-Leu-AMC) measure IC₅₀ values.
  • Molecular Dynamics Simulations : Predict binding affinities to enzyme active sites, focusing on steric hindrance from the -CF₃ group .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.